molecular formula C19H11F3N2O4S B2799419 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one CAS No. 626228-56-6

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one

Cat. No. B2799419
CAS RN: 626228-56-6
M. Wt: 420.36
InChI Key: OQWILSGBGYEYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one is a useful research compound. Its molecular formula is C19H11F3N2O4S and its molecular weight is 420.36. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization :

    • Abdelhamid et al. (2008) described the synthesis of Thieno[2,3-b]pyridines, which are structurally related to the compound , through a process involving 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile and several other reactants. These compounds showed potential for further chemical transformations into novel heterocyclic systems (Abdelhamid et al., 2008).
  • Antimicrobial Activity :

    • Mittal et al. (2011) synthesized and characterized substituted tricyclic compounds, including pyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidines, and tested their antimicrobial properties. This study indicates the potential biomedical applications of such compounds (Mittal et al., 2011).
  • Anticancer Activity :

    • Elansary et al. (2012) investigated the anticancer activity of novel fused pyridine ring systems, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. The compounds demonstrated significant growth inhibitory activity against human breast adenocarcinoma and colon carcinoma cell lines, suggesting the potential of similar compounds in cancer research (Elansary et al., 2012).
  • Neurotropic Properties :

    • Paronikyan et al. (1997) studied the synthesis and neurotropic properties of 1-amino-2-substituted thieno[2,3-b]pyridines. This research suggests that compounds within this chemical family could have applications in neurological and psychiatric medicine (Paronikyan et al., 1997).
  • Antianaphylactic Activity :

    • Wagner et al. (1993) synthesized pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine-4(3H)-ones and tested their antianaphylactic activity. This indicates the potential use of similar compounds in treating allergies or asthma (Wagner et al., 1993).

properties

IUPAC Name

11-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2O4S/c20-19(21,22)9-6-10(8-1-2-12-13(5-8)28-4-3-27-12)23-18-15(9)16-17(29-18)11(25)7-14(26)24-16/h1-2,5-7H,3-4H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWILSGBGYEYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=C(C(=C3)C(F)(F)F)C5=C(S4)C(=CC(=O)N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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